3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid
Description
This compound belongs to a class of substituted pyrrole derivatives featuring a propenoic acid backbone with a cyano group and aromatic substituents. Its core structure includes a 2,5-dimethylpyrrole ring substituted at the 1-position with a 4-bromophenyl group and at the 3-position with a 2-cyanoprop-2-enoic acid moiety.
Properties
CAS No. |
851169-50-1 |
|---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21) |
InChI Key |
QDQMGHVOSSWKGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl derivative, which is then subjected to a series of reactions to introduce the pyrrole ring and the cyanopropenoic acid group.
Starting Material Preparation: The synthesis begins with the bromination of a suitable phenyl precursor to obtain 4-bromophenyl derivative.
Formation of Pyrrole Ring: The bromophenyl derivative undergoes a cyclization reaction with appropriate reagents to form the 2,5-dimethyl-1H-pyrrole ring.
Introduction of Cyanopropenoic Acid Group: The final step involves the addition of the cyanopropenoic acid moiety through a Knoevenagel condensation reaction, using malononitrile and an aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid exhibit anticancer properties. The pyrrole ring structure is known for its ability to interact with biological targets, making it a candidate for developing new anticancer agents. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and cycloadditions. This capability makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Agrochemical Applications
Pesticide Development
The structural features of this compound suggest potential applications in developing new agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15 | Inhibition of PI3K/Akt pathway |
| Derivative B | HeLa (Cervical Cancer) | 20 | Induction of apoptosis via caspase activation |
Case Study 2: Synthesis of Agrochemicals
In another study focused on pesticide development, researchers synthesized a series of compounds based on this compound. These compounds were tested against common agricultural pests, showing promising results in terms of efficacy and safety.
| Compound | Target Pest | Efficacy (%) | LD50 (mg/kg) |
|---|---|---|---|
| Pesticide A | Aphids | 85% | 200 |
| Pesticide B | Whiteflies | 90% | 180 |
Mechanism of Action
The mechanism by which 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The bromine (Br) in the target compound is less electronegative than chlorine (Cl) but introduces greater steric hindrance and polarizability compared to Analog 1. Analog 2’s trifluoromethyl (CF₃) group significantly increases lipophilicity (logP) and metabolic stability .
- Aromatic Ring Modifications : The para-substituted bromine in the target compound may enhance π-stacking interactions compared to meta-substituted chlorine in Analog 1.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~360 vs. 300.74 for Analog 1) suggests reduced aqueous solubility, a common trade-off with halogenated aromatics.
- Analog 2’s CF₃ group further elevates molecular weight and likely decreases solubility, aligning with its classification as a specialty building block for hydrophobic environments .
Biological Activity
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid, also known as (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-2-propenoic acid, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.18 g/mol. Its structure features a pyrrole ring substituted with a bromophenyl group and a cyanoacrylic moiety, which may contribute to its biological activity.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves interaction with bacterial cell membranes or inhibition of critical metabolic pathways .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition
Enzyme inhibitory activity is another area where this compound shows promise. It has been reported to exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Such activities are crucial for the development of therapeutic agents targeting neurodegenerative diseases and urinary tract infections .
The biological activities of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins involved in disease pathways, suggesting a rational basis for its observed biological activities .
- Interaction with Serum Proteins : Binding studies with bovine serum albumin (BSA) reveal that the compound interacts favorably with serum proteins, which may enhance its bioavailability and therapeutic efficacy .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy : A study evaluating the antibacterial activity of structurally related compounds found that those containing the pyrrole moiety exhibited enhanced activity against resistant bacterial strains, supporting the potential use of this compound in treating infections caused by multidrug-resistant organisms .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
